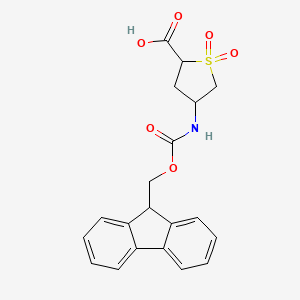

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid is a specialized derivative of thiolane-2-carboxylic acid, modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely employed in peptide synthesis due to its orthogonality in protecting amine groups under basic conditions while being cleavable under mild acidic conditions . The 1,1-dioxo group in the thiolane ring confers sulfone characteristics, enhancing the compound’s stability and polarity compared to non-oxidized thiolane derivatives. This structural feature also influences its reactivity in coupling reactions, making it valuable in the synthesis of constrained peptides or cyclic analogs .

The compound’s molecular formula is C₂₁H₁₉NO₆S, with a molecular weight of 437.44 g/mol (estimated based on analogs in ). Its applications span pharmaceutical intermediates, solid-phase peptide synthesis (SPPS), and bioconjugation strategies, where the sulfone group may improve solubility or modulate metabolic stability .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-19(23)18-9-12(11-28(18,25)26)21-20(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLBBBAOKMVKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Dioxothiolane Ring: The next step involves the formation of the dioxothiolane ring. This can be achieved through a cyclization reaction, where a suitable thiol and a carbonyl compound are reacted under acidic or basic conditions.

Final Coupling: The final step involves coupling the Fmoc-protected amino compound with the dioxothiolane ring structure. This is typically done using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the Fmoc group or other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiolane or fluorenyl derivatives.

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The dioxothiolane ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related Fmoc-protected carboxylic acids reveals key differences in functional groups, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Divergence

- Backbone Rigidity : The 1,1-dioxothiolane ring introduces conformational restraint, advantageous for designing peptides with fixed geometries . In contrast, piperidine (ST-1647) and tetrahydro-2H-pyran () derivatives offer less rigidity but better metabolic stability .

- Functional Groups : The sulfone group in the target compound enhances polarity, improving aqueous solubility compared to azide-containing analogs (), which prioritize reactivity in click chemistry .

- Stability : Fmoc-protected pyran derivatives () are acid-sensitive, limiting their use in acidic cleavage conditions, whereas the sulfone-containing compound remains stable under such conditions .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid, often referred to by its chemical structure or CAS number (954147-35-4), is a compound of interest in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H17N5O4

- Molecular Weight : 379.37 g/mol

- CAS Number : 954147-35-4

- Structure : The compound features a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis for protecting amino acids.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dioxothiolane moiety is particularly significant for its potential role in redox reactions and as a reactive electrophile that can modify nucleophilic sites in proteins.

Antioxidant Properties

Research indicates that compounds containing dioxothiolane structures exhibit antioxidant activity. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been observed to inhibit carboxylesterases, which play a role in drug metabolism .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells has been noted in preliminary studies.

- Neuroprotection : The antioxidant properties suggest potential use in neuroprotective therapies against diseases like Alzheimer's .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, suggesting potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Study 2: Enzyme Interaction Analysis

In vitro studies demonstrated that the compound effectively inhibited carboxylesterase activity by up to 70%, indicating its potential as a lead compound for developing enzyme inhibitors for therapeutic purposes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.